molecular formula C3H2BrFN2 B1380833 4-bromo-3-fluoro-1H-pyrazole CAS No. 1346555-56-3

4-bromo-3-fluoro-1H-pyrazole

Cat. No.: B1380833
CAS No.: 1346555-56-3
M. Wt: 164.96 g/mol
InChI Key: DSMSQFNGAMOGCW-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1H-pyrazole is a pyrazole derivative . Pyrazoles are five-membered, π-excess heterocycles consisting of three carbon atoms and two adjacent nitrogen atoms . One nitrogen atom (N1) is pyrrole-like while the other (N2) is pyridine-like, allowing for both proton donor and acceptor properties .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The structures of 4-chloro-1H-pyrazole and 4-fluoro-1H-pyrazole were published in 2021 and 2023, respectively . The bromo and chloro analogs are isostructural, forming trimeric H-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers .


Chemical Reactions Analysis

4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . It’s also reported that 4-bromopyrazole inhibits the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake .

Scientific Research Applications

Tautomerism and Structural Analysis

4-Bromo-3-Fluoro-1H-Pyrazole has been a subject of research in understanding its tautomerism in solid states and solutions. Studies involving multinuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to analyze this aspect, particularly in compounds like 3,4-dibromo-5-phenyl-1H-pyrazole. These investigations help in understanding the predominant tautomeric forms in different conditions (Trofimenko et al., 2007).

Antibacterial and Antifungal Properties

Research has been conducted on derivatives of this compound for their potential antibacterial and antifungal activities. These studies involve synthesizing new compounds from this compound and evaluating their effectiveness against various bacterial and fungal strains. Such research is crucial for developing new antimicrobial agents (Pundeer et al., 2013).

Molecular Structure and Crystallography

The molecular structure and crystallography of compounds containing this compound have been extensively studied. These studies include determining the conformational details, bond angles, and intermolecular interactions of such compounds, which is important for understanding their chemical properties and potential applications in material science (Fun et al., 2012).

Synthesis and Radiotracer Applications

This compound has also been studied for its potential in synthesizing radiotracers for positron emission tomography (PET). The feasibility of nucleophilic displacement in the 4-bromopyrazole ring with fluorides demonstrates its applicability in the study of cannabinoid receptors in the brain, indicating its potential in neurological research (Katoch-Rouse & Horti, 2003).

Spectral Investigations and Molecular Docking

Research has also been conducted on spectral investigations and molecular docking studies of derivatives of this compound. This includes studying its vibrational modes, electronic properties, and potential antiviral nature through molecular docking. Such studies are crucial for understanding the compound’s interaction with biological systems and its potential in drug discovery (Sathish et al., 2018).

Safety and Hazards

4-Bromo-3-fluoro-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-bromo-5-fluoro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrFN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMSQFNGAMOGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346555-56-3
Record name 4-bromo-5-fluoro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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